molecular formula C15H16N2O2 B8575525 2-Nitro-4-(2-phenylpropan-2-yl)aniline CAS No. 105958-13-2

2-Nitro-4-(2-phenylpropan-2-yl)aniline

Cat. No. B8575525
M. Wt: 256.30 g/mol
InChI Key: GNJMLZGXVZHSPB-UHFFFAOYSA-N
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Patent
US04704452

Procedure details

27.6 parts of o-nitroaniline are added to a solution of 13.4 parts of anhydrous ZnCl2 in 20.4 parts of 36% hydrochloric acid. The mixture, which has been heated to the reflux temperature, has added to it dropwise, with stirring, 23.6 parts of α-methylstyrene in the course of 1 hour. After two hours of stirring at the reflux temperature the hot reaction mixture is poured into a solution of 50 parts of sodium hydroxide in 100 parts of water. After 15 minutes of stirring the mixture is allowed to cool down, whereupon the organic phase solidifies. Filtration, washing with water, drying and recrystallisation of the same from ethanol gives 4-(α,α-dimethylbenzyl)-2-nitroaniline as orange-coloured crystals having a melting point of 92°-94° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
13.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].Cl.[CH3:12][C:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[CH2:14].[OH-].[Na+]>[Cl-].[Cl-].[Zn+2].O>[CH3:12][C:13]([C:9]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([N+:1]([O-:3])=[O:2])[CH:10]=1)([CH3:14])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC=C1
Name
13.4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Step Three
Name
50
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture, which has been heated to the reflux temperature
ADDITION
Type
ADDITION
Details
has added to it dropwise
CUSTOM
Type
CUSTOM
Details
in the course of 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
After two hours of stirring at the reflux temperature the hot reaction mixture
Duration
2 h
STIRRING
Type
STIRRING
Details
After 15 minutes of stirring the mixture
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool down, whereupon the organic phase
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing with water
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
recrystallisation of the same from ethanol

Outcomes

Product
Name
Type
product
Smiles
CC(C1=CC=CC=C1)(C)C1=CC(=C(N)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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